Pitavastatine calcique

Vue d'ensemble

Description

Pitavastatin hemicalcium is a lipid-lowering drug belonging to the statin class of medications. It is primarily used to reduce cholesterol levels and prevent cardiovascular diseases. By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, pitavastatin hemicalcium reduces the endogenous production of cholesterol within the liver .

Mécanisme D'action

Target of Action

Pitavastatin calcium, also known as Pitavastatin hemicalcium, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Mode of Action

Pitavastatin calcium works by competitively inhibiting HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This leads to a decrease in the levels of LDL (sometimes referred to as “bad cholesterol”) and VLDL, thereby reducing the risk of cardiovascular disease .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Pitavastatin calcium disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This results in a reduction of cholesterol and lipid levels in the body . Additionally, statins like Pitavastatin calcium have been shown to exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins . These include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .

Pharmacokinetics

Pitavastatin calcium is taken orally and its peak plasma concentrations are achieved about 1 hour after administration . The absolute bioavailability of pitavastatin oral solution is 51% . Pitavastatin concentrations fall below the lower limit of quantification by 6–24 hours after dosing .

Result of Action

The primary result of Pitavastatin calcium’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The use of statins to target and reduce LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The efficacy and stability of Pitavastatin calcium can be influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of Pitavastatin . Additionally, factors such as diet, age, and the presence of other health conditions can also impact the drug’s action and efficacy.

Applications De Recherche Scientifique

Pitavastatin hemicalcium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat dyslipidemia and prevent cardiovascular diseases by reducing cholesterol levels and stabilizing atherosclerotic plaques . Additionally, it has potent anti-inflammatory and immunomodulatory effects, making it valuable in the treatment of various inflammatory conditions .

Analyse Biochimique

Biochemical Properties

Pitavastatin calcium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By competitively inhibiting HMG-CoA Reductase, Pitavastatin calcium reduces the endogenous production of cholesterol within the liver .

Cellular Effects

Pitavastatin calcium has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of low-density lipoprotein (LDL), sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) . Moreover, it has been shown to exert vasculoprotective effects independent of its lipid-lowering properties, including improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .

Molecular Mechanism

The molecular mechanism of action of Pitavastatin calcium involves its competitive inhibition of the enzyme HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . As a result, the endogenous production of cholesterol within the liver is reduced .

Temporal Effects in Laboratory Settings

In laboratory settings, Pitavastatin calcium has shown sustained LDL-C-lowering efficacy over up to 60 weeks’ therapy . It has also been associated with short- and longer-term improvements in several other lipid parameters .

Dosage Effects in Animal Models

In animal models, the effects of Pitavastatin calcium have been observed to vary with different dosages . For instance, one study found that doubling the dose of Pitavastatin caused a significant reduction in edema volume .

Metabolic Pathways

Pitavastatin calcium is involved in the metabolic pathway of cholesterol biosynthesis . It interacts with the enzyme HMG-CoA Reductase, which is crucial for the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .

Transport and Distribution

Pitavastatin calcium acts primarily in the liver, where it inhibits the endogenous production of cholesterol . This leads to decreased hepatic cholesterol concentrations and ultimately, lower levels of cholesterol and lipids in the body .

Subcellular Localization

The subcellular localization of Pitavastatin calcium is primarily within the liver cells, where it exerts its cholesterol-lowering effects . It inhibits the enzyme HMG-CoA Reductase, which is located in the cytoplasm of the liver cells and is crucial for cholesterol biosynthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pitavastatin hemicalcium involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of novel intermediates and protecting groups under mild reaction conditions. The reaction is typically carried out at temperatures ranging from 0 to 25°C, resulting in high purity and yield .

Industrial Production Methods: Industrial production of pitavastatin hemicalcium often involves the use of crystalline forms and amorphous forms to ensure stability and bioavailability. The process includes the preparation of different polymorphic forms, such as Forms A, B, C, D, E, and F, to optimize the pharmaceutical properties of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Pitavastatin hemicalcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions of pitavastatin hemicalcium include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the formation of desired products.

Major Products Formed: The major products formed from the reactions of pitavastatin hemicalcium include its lactonized analogues and other metabolites. These products are crucial for its pharmacological activity and therapeutic effects .

Comparaison Avec Des Composés Similaires

Pitavastatin hemicalcium is often compared with other statins, such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. Unlike other statins, pitavastatin hemicalcium is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, resulting in fewer drug-drug interactions . It also has a similar or greater effect on low-density lipoprotein cholesterol levels and is associated with a lower risk of new-onset diabetes . Additionally, pitavastatin hemicalcium increases high-density lipoprotein levels and improves cholesterol efflux capacity .

List of Similar Compounds:- Atorvastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Lovastatin

- Simvastatin

- Mevastatin

Pitavastatin hemicalcium stands out due to its unique pharmacokinetic and pharmacological profile, making it a valuable option for the treatment of dyslipidemia and cardiovascular diseases.

Propriétés

Numéro CAS |

147526-32-7 |

|---|---|

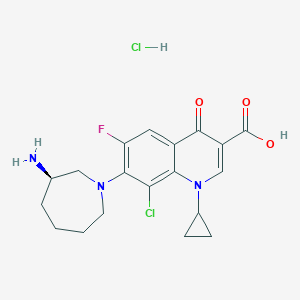

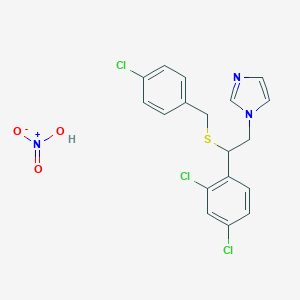

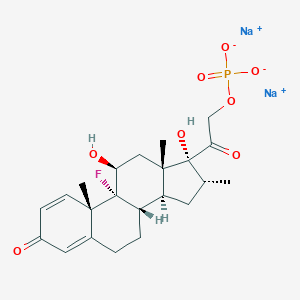

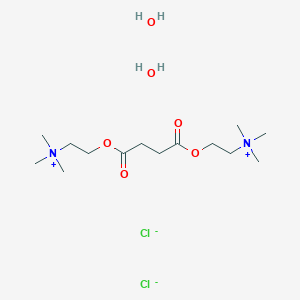

Formule moléculaire |

C25H24CaFNO4 |

Poids moléculaire |

461.5 g/mol |

Nom IUPAC |

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1 |

Clé InChI |

AMUDYCAFPCQTAZ-NRFPMOEYSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

SMILES isomérique |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

SMILES canonique |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

Apparence |

Powder |

Key on ui other cas no. |

147526-32-7 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Synonymes |

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.